molecular formula C9H6Cl2F3N B13693312 N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13693312
M. Wt: 256.05 g/mol
InChI Key: KVDWOBPKYNFTQY-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated methylphenyl ring, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-4-methylaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions may produce corresponding oxidized products .

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The presence of the trifluoroacetimidoyl group enhances its reactivity, allowing it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methylphenyl)methanesulfonamide
  • N-(2-Chloro-4-methylphenyl)-4-methoxybenzenemethanamine
  • N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C9H6Cl2F3N

Molecular Weight

256.05 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H6Cl2F3N/c1-5-2-3-7(6(10)4-5)15-8(11)9(12,13)14/h2-4H,1H3

InChI Key

KVDWOBPKYNFTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Cl

Origin of Product

United States

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